molecular formula C12H11NO2 B3066403 1-Methoxynaphthalene-2-carboxamide CAS No. 80409-51-4

1-Methoxynaphthalene-2-carboxamide

Cat. No.: B3066403
CAS No.: 80409-51-4
M. Wt: 201.22 g/mol
InChI Key: JXRZSUVBWRJJEZ-UHFFFAOYSA-N
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Description

1-Methoxynaphthalene-2-carboxamide is an organic compound belonging to the naphthalene family It is characterized by a methoxy group (-OCH₃) attached to the first carbon of the naphthalene ring and a carboxamide group (-CONH₂) attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxynaphthalene-2-carboxamide can be synthesized through the condensation of 1-methoxy-2-naphthoyl chloride with appropriate amines. For instance, 6-methoxy-2-naphthoyl chloride can be reacted with 3-(heteroaryl)propyl amines in chloroform at room temperature for 3-4 hours . The reaction typically involves the use of a base such as potassium tert-butoxide and solvents like cyclohexane and tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

IUPAC Name

1-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRZSUVBWRJJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512362
Record name 1-Methoxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80409-51-4
Record name 1-Methoxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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